

Application Notes and Protocols: AZD1208 Hydrochloride in Combination with mTOR Inhibitors

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Compound of Interest

Compound Name: AZD1208 hydrochloride

Cat. No.: B560551

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These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for utilizing **AZD1208 hydrochloride**, a pan-PIM kinase inhibitor, in combination with mTOR inhibitors for cancer therapy. The information is intended to guide researchers in designing and executing experiments to explore this promising therapeutic strategy.

Introduction

AZD1208 is a potent, orally available small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3) with IC50 values in the low nanomolar range.[1][2] PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis, making them attractive targets in oncology.[1][3] They are often overexpressed in various hematological malignancies and solid tumors.[3][4] The mTOR signaling pathway is another critical regulator of cell growth and proliferation, and its dysregulation is a common feature of many cancers.[5][6] Preclinical studies have demonstrated a synergistic anti-tumor effect when combining PIM kinase inhibitors with mTOR inhibitors, providing a strong rationale for this combination therapy.[5][7][8] This approach aims to overcome resistance mechanisms and



enhance therapeutic efficacy by targeting two key oncogenic pathways simultaneously.[9][10] [11]

Rationale for Combination Therapy

The PIM kinase and PI3K/AKT/mTOR pathways are interconnected and share downstream substrates, such as 4E-BP1 and S6K, which are critical for protein synthesis and cell growth.[6] [12][13] Inhibition of one pathway can sometimes lead to compensatory activation of the other, resulting in drug resistance.[9][10][11]

- Synergistic Inhibition of Protein Synthesis: Both PIM and mTOR pathways converge on the
 regulation of cap-dependent translation.[12] Simultaneous inhibition leads to a more
 profound suppression of the phosphorylation of key translational regulators like 4E-BP1 and
 S6K, resulting in synergistic anti-proliferative and pro-apoptotic effects.[5][8][12]
- Overcoming Resistance: Intrinsic resistance to PIM kinase inhibitors has been linked to the feedback activation of the mTOR pathway.[9] Co-treatment with an mTOR inhibitor can abrogate this resistance mechanism.[9]
- Broad Applicability: The combination has shown efficacy in various preclinical models, particularly in acute myeloid leukemia (AML), including those with different FLT3 mutation statuses.[5][7][8][14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the combination of AZD1208 with the dual mTORC1/2 inhibitor AZD2014 in AML cell lines.

Table 1: In Vitro Inhibitory Activity of AZD1208

Target	Assay Type	IC50 (nM)
PIM1	Cell-free	0.4
PIM2	Cell-free	5.0
PIM3	Cell-free	1.9



Data sourced from Selleck Chemicals and MCE.[2][15]

Table 2: Growth Inhibition (GI50) of AZD1208 and AZD2014 in AML Cell Lines

Cell Line	AZD1208 GI50 (μM)	AZD2014 GI50 (μM)
OCI-AML3	~1	~0.5
MOLM-16	<1	~0.5
MV4;11	~1	<0.5
MOLM-14	>10 (Resistant)	~0.5

Data represents approximate values from dose-response curves after 72h treatment.[5][7][8]

Table 3: Combination Indices (CI) for AZD1208 and AZD2014 in AML Cell Lines

Cell Line	Combination Index (CI)	Interpretation
OCI-AML3	<1	Synergy
MOLM-16	<1	Synergy
MV4;11	<1	Synergy

CI values were calculated based on cell viability assays after 72h of combination treatment. A CI value < 1 indicates a synergistic effect.[5]

Table 4: Effects of Combination Therapy on Key Signaling Proteins

Protein	Effect of Combination vs. Single Agent	Cell Line Example
p-4EBP1 (Thr37/46)	Greater reduction	MOLM-16
p-S6 (Ser240/244)	Greater reduction	MOLM-16
p-AKT (Ser473)	Profound inhibition	OCI-AML3, MOLM-16, MV4;11



Western blot analyses were performed after treatment with AZD1208 and AZD2014.[5][8]

Experimental Protocols Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo®)

Objective: To determine the effect of AZD1208, an mTOR inhibitor, and their combination on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., OCI-AML3, MOLM-16, MV4;11)
- · Complete cell culture medium
- AZD1208 hydrochloride (solubilized in DMSO)
- mTOR inhibitor (e.g., AZD2014, solubilized in DMSO)
- 96-well plates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of AZD1208 and the mTOR inhibitor in culture medium. For combination studies, prepare a matrix of concentrations.
- Treat the cells with single agents or the combination for 72 hours. Include a DMSO vehicle control.
- For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.



- For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence.
- Calculate the half-maximal growth inhibitory concentration (GI50) for single agents and the combination index (CI) using appropriate software (e.g., CompuSyn) to determine synergy (CI<1), additivity (CI=1), or antagonism (CI>1).[5]

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of AZD1208 and mTOR inhibitor combination on the phosphorylation status of key proteins in the PIM and mTOR signaling pathways.

Materials:

- Cancer cell lines
- 6-well plates
- AZD1208 hydrochloride
- mTOR inhibitor
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-4EBP1, anti-4EBP1, anti-p-S6, anti-S6, anti-p-AKT, anti-AKT, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate



Imaging system

Procedure:

- Plate cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with AZD1208, the mTOR inhibitor, or the combination at specified concentrations for various time points (e.g., 4, 24, 48 hours).[9]
- Lyse the cells and quantify protein concentration using the BCA assay.
- Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of AZD1208 and mTOR inhibitor combination in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Cancer cell line (e.g., MOLM-16)
- Matrigel (optional)
- AZD1208 hydrochloride formulated for oral gavage



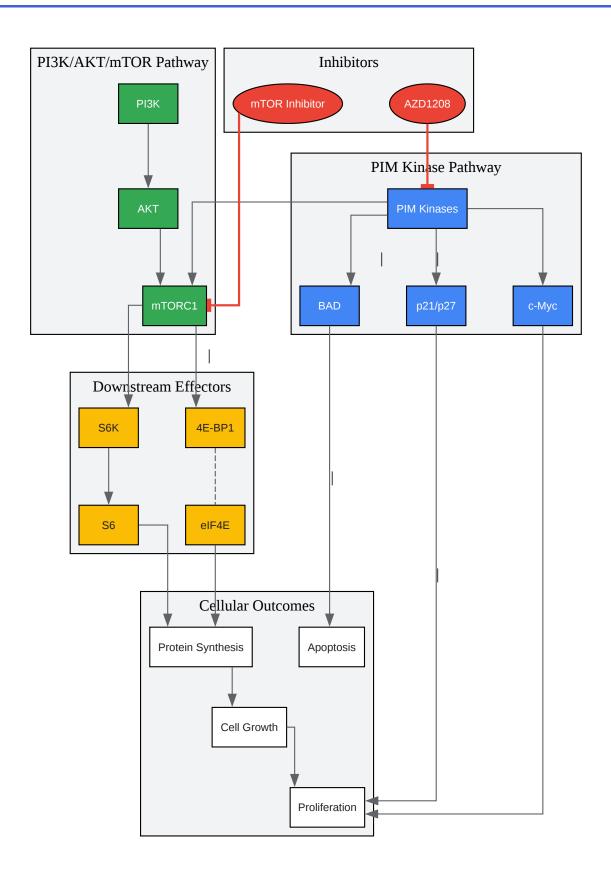
- mTOR inhibitor formulated for administration
- Calipers for tumor measurement
- Animal balance

Procedure:

- Subcutaneously inject cancer cells (e.g., 5-10 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
- Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize
 the mice into treatment groups (vehicle control, AZD1208 alone, mTOR inhibitor alone,
 combination).
- Administer the drugs at the predetermined doses and schedules (e.g., daily oral gavage for AZD1208).
- Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot).
- Analyze the data for tumor growth inhibition and statistical significance between treatment groups.

Visualizations

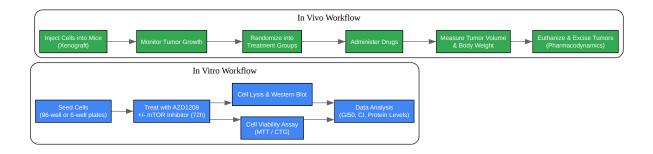




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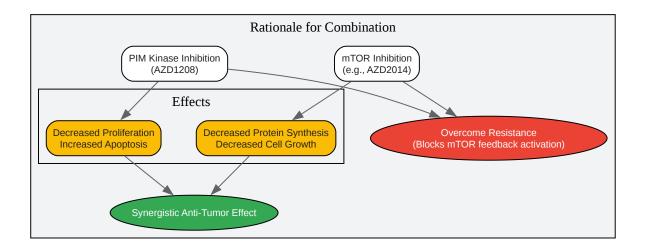
Caption: PIM and mTOR signaling pathway crosstalk.





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Caption: Preclinical experimental workflow.



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Caption: Logic of AZD1208 and mTOR inhibitor combination.



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